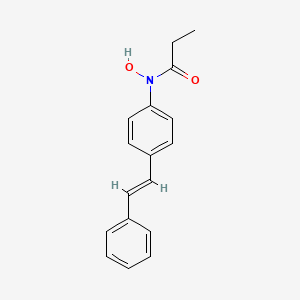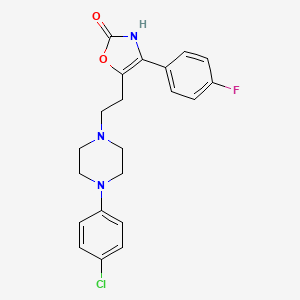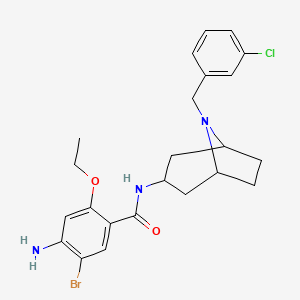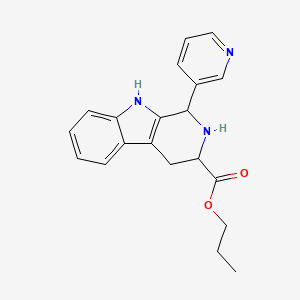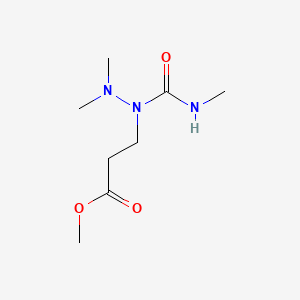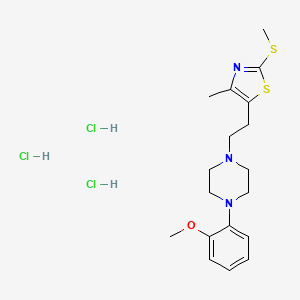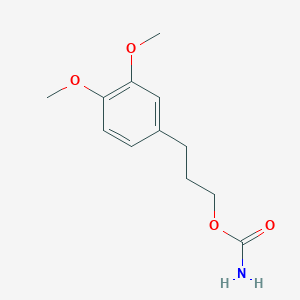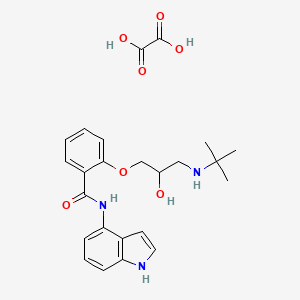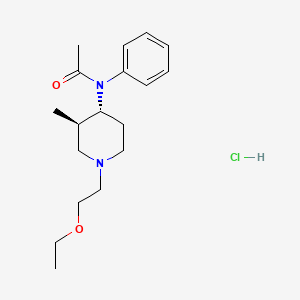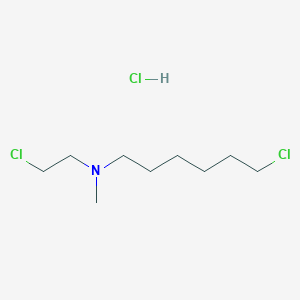
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes a chloroethyl group and a methyl group attached to a hexylamine backbone. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride typically involves the reaction of N-methylhexylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Scientific Research Applications
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride involves its ability to interact with biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to cross-linking or alkylation. This can result in the inhibition of DNA replication and transcription, ultimately affecting cell function and viability. The compound’s molecular targets and pathways are still under investigation, but its ability to modify biological macromolecules is a key aspect of its activity.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosoureas: These compounds are known for their ability to release nitric oxide and have been studied for their anticancer activity.
This compound is unique in its specific structure and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
6427-15-2 |
|---|---|
Molecular Formula |
C9H20Cl3N |
Molecular Weight |
248.6 g/mol |
IUPAC Name |
6-chloro-N-(2-chloroethyl)-N-methylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19Cl2N.ClH/c1-12(9-7-11)8-5-3-2-4-6-10;/h2-9H2,1H3;1H |
InChI Key |
FKVWNULNZWCHHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



